[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea
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Overview
Description
[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea is an organic compound that has garnered attention for its unique chemical structure and properties. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a dibenzofuran moiety linked to a thiourea group through an ethylideneamino linkage, giving it distinct chemical characteristics.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and material science.
Biology: It exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is also investigated for its potential as an enzyme inhibitor.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents for treating diseases such as cancer, Alzheimer’s, and infectious diseases.
Industry: [(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiourea derivatives, a class to which this compound belongs, are known to interact with various enzymes and biochemical processes . For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Mode of Action
Thiourea and its derivatives are known to interact with their targets through hydrogen bonding . They can activate molecules in at least one other way, opening the way for new organocatalyst designs . In the case of thyroid peroxidase, thiourea inhibits the enzyme, leading to reduced synthesis of thyroid hormone .
Biochemical Pathways
The inhibition of thyroid peroxidase by thiourea affects the thyroid hormone synthesis pathway . This leads to
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process .
Molecular Mechanism
There are strong indications that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea typically involves the condensation of dibenzofuran-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Substituted thiourea derivatives with various functional groups
Comparison with Similar Compounds
[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1-Acyl-3-substituted thioureas: These compounds also exhibit diverse biological activities and are used in similar applications. the presence of the dibenzofuran moiety in this compound provides additional stability and unique chemical properties.
N-Substituted thioureas: These derivatives are known for their catalytic and coordination chemistry applications. This compound stands out due to its specific structural features and enhanced biological activity.
Properties
IUPAC Name |
[(E)-1-dibenzofuran-2-ylethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9(17-18-15(16)20)10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,1H3,(H3,16,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALDNUQFOENTN-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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